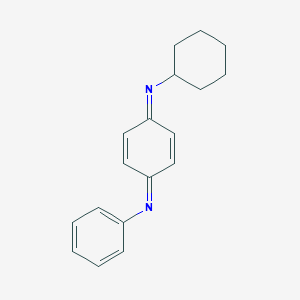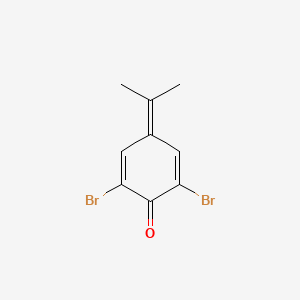
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine atoms and a cyclohexadienone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, such as 4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield cyclohexadienone derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclohexadienones, while oxidation and reduction reactions can produce quinones or reduced cyclohexadienone derivatives, respectively.
科学的研究の応用
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the cyclohexadienone structure play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to the modulation of biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2,6-Dibromo-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Dibromo-4-(tert-butylidene)cyclohexa-2,5-dien-1-one
- 2,6-Dibromo-4-(phenylmethylene)cyclohexa-2,5-dien-1-one
Uniqueness
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties
特性
CAS番号 |
55182-54-2 |
|---|---|
分子式 |
C9H8Br2O |
分子量 |
291.97 g/mol |
IUPAC名 |
2,6-dibromo-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H8Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-4H,1-2H3 |
InChIキー |
CFSVFPQITALSKD-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C=C(C(=O)C(=C1)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



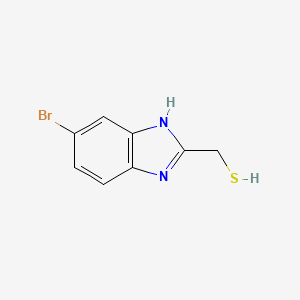
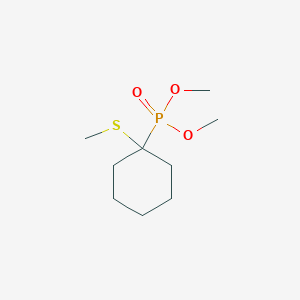
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
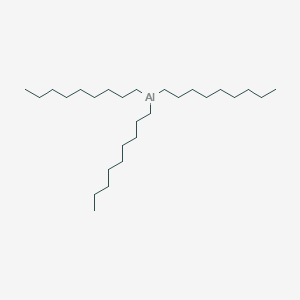
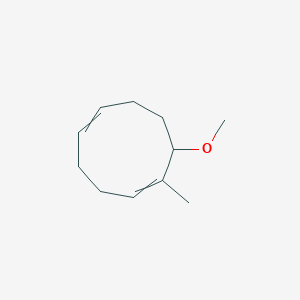
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)


![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
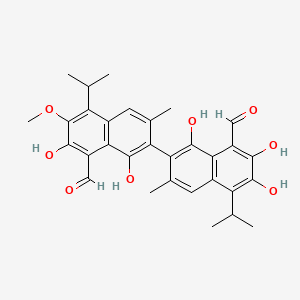
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
